
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been the subject of extensive scientific research due to its potential applications in drug discovery and development. This compound exhibits a range of interesting biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and colon cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is not fully understood. However, it has been suggested that this compound exerts its biological effects by interacting with specific cellular targets. For example, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death in cancer cells. Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits a range of interesting biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- exhibits antimicrobial activity by disrupting the cell membrane of bacterial and fungal cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its broad range of biological activities, which makes it a promising compound for drug discovery and development. Additionally, this compound is relatively easy to synthesize using a variety of methods. However, one of the limitations of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of cellular targets for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- in animal models and clinical trials. Finally, the potential for Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- to be used as a lead compound for the development of new drugs should be explored.
Méthodes De Synthèse
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methoxy-2-nitrobenzaldehyde with an indole derivative in the presence of a Lewis acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranoindole ring system. Other methods for the synthesis of Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- include the use of microwave irradiation and ultrasound-assisted methods.
Propriétés
Numéro CAS |
81258-07-3 |
|---|---|
Nom du produit |
Pyrano(2,3-g)indol-9(1H)-one, 7,8-dihydro-5-methoxy- |
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
5-methoxy-7,8-dihydro-1H-pyrano[2,3-g]indol-9-one |
InChI |
InChI=1S/C12H11NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,13H,3,5H2,1H3 |
Clé InChI |
JQSDDEOTKCXZRJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
SMILES canonique |
COC1=C2C(=C3C(=C1)C=CN3)C(=O)CCO2 |
Autres numéros CAS |
81258-07-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



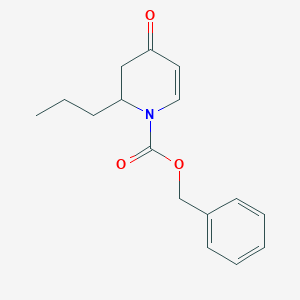
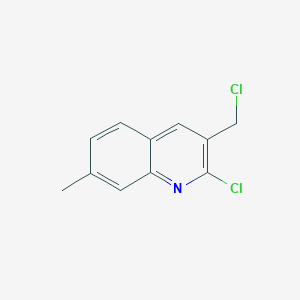
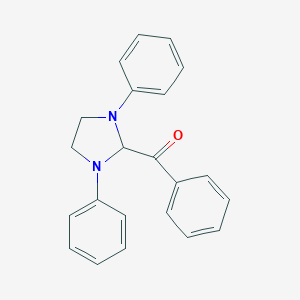
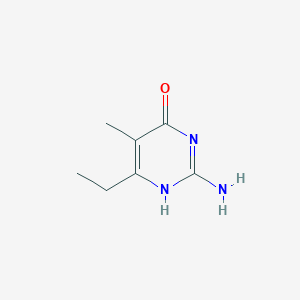
![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)



![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
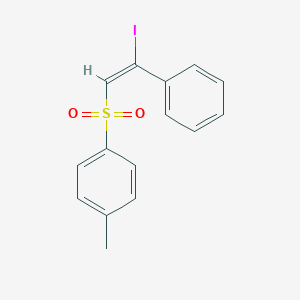
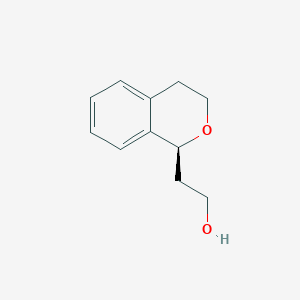
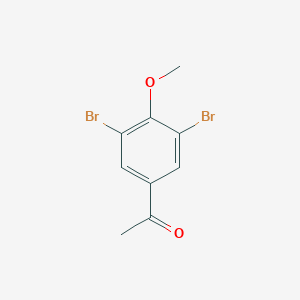
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)